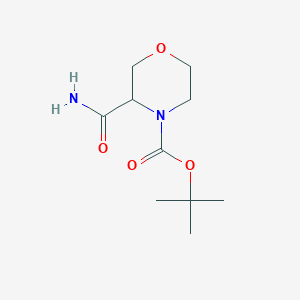

tert-Butyl 3-carbamoylmorpholine-4-carboxylate

Overview

Description

tert-Butyl 3-carbamoylmorpholine-4-carboxylate: is an organic compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-carbamoylmorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-carbamoylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl 3-carbamoylmorpholine-4-carboxylate is in the development of pharmaceutical agents. It serves as an intermediate in the synthesis of various bioactive compounds, including:

- HIV Integrase Inhibitors: This compound is utilized as a precursor in the synthesis of inhibitors targeting HIV integrase, an essential enzyme for the replication of HIV. The inhibition of this enzyme is crucial for developing effective treatments for HIV/AIDS .

Organic Synthesis

In organic chemistry, this compound functions as a versatile building block for synthesizing complex organic molecules. Its structural features allow it to participate in various chemical reactions, such as:

- Substitution Reactions: The carboxylate group can be substituted with different functional groups, facilitating the creation of diverse derivatives.

- Reduction Reactions: The compound can undergo reduction to yield amines or alcohols, expanding its utility in synthetic pathways .

Biochemical Assays and Probes

The compound's ability to interact with biological macromolecules makes it valuable in biochemical assays. It can be used to develop probes for studying enzyme kinetics and protein-ligand interactions, particularly in the context of drug discovery .

Case Study 1: Synthesis of HIV Integrase Inhibitors

A study highlighted the synthesis pathway involving this compound as a key intermediate for creating potent HIV integrase inhibitors. The research demonstrated that modifications to this compound could enhance inhibitory activity against the enzyme, leading to promising candidates for further development.

Case Study 2: Organic Synthesis Applications

Research conducted on the use of this compound in organic synthesis revealed that it could serve as a precursor for multiple derivatives through various reaction conditions. This versatility was showcased in a series of experiments where different substituents were introduced to yield compounds with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-carbamoylmorpholine-4-carboxylate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This property makes it valuable in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

tert-Butyl methacrylate: An organic compound used in polymer synthesis.

tert-Butyl carbamate: A compound used as a protecting group for amines in organic synthesis.

Uniqueness: tert-Butyl 3-carbamoylmorpholine-4-carboxylate is unique due to its specific structure, which combines a morpholine ring with a carbamate group. This combination provides distinct reactivity and makes it suitable for specialized applications in organic synthesis and pharmaceutical development .

Biological Activity

Tert-butyl 3-carbamoylmorpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.26 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N1CCOCC1C(=O)N

The compound features a morpholine ring, which contributes to its biological activity. The tert-butyl group is known to enhance lipophilicity, which can influence the pharmacokinetics of the compound .

Anticancer Properties

Research has indicated that derivatives of morpholine compounds exhibit significant anticancer activities. For instance, studies on related compounds have shown that organotin(IV) carboxylates, which share structural similarities, possess notable anti-proliferative effects against various human tumor cell lines . The presence of the carbamoyl group in this compound may enhance its interaction with biological targets involved in cancer pathways.

Structure-Activity Relationship (SAR)

A comparative study of various substituents in medicinal chemistry highlighted that the incorporation of the tert-butyl group often leads to increased lipophilicity but can also modulate other pharmacological properties. This is crucial in optimizing the biological activity of compounds like this compound .

In Vitro Studies

In vitro evaluations have been conducted on morpholine derivatives to assess their efficacy in activating specific biological pathways. These studies often focus on receptor signaling pathways that are critical for therapeutic applications in conditions such as diabetes and cancer. Although direct studies on this compound are scarce, insights from related compounds suggest potential benefits in activating GLP-1 signaling pathways, which are vital for metabolic regulation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 3-carbamoylmorpholine-4-carboxylate, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the morpholine nitrogen, followed by carbamoylation at the 3-position. Key steps include:

- Boc Protection : Reacting morpholine derivatives with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under nitrogen, using DMAP as a catalyst .

- Carbamoylation : Introducing the carbamoyl group via reaction with an isocyanate or carbamoyl chloride in DCM at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity and ≥98% purity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Storage : Store at 2–8°C in sealed, light-resistant containers to prevent hydrolysis or decomposition .

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust; employ HEPA filters if milling the compound .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) to resolve enantiomers .

- X-ray Crystallography : Co-crystallize with a resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .

Advanced Research Questions

Q. How can reaction yields be optimized for the carbamoylation step in synthesizing this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids like ZnCl₂ or Sc(OTf)₃ to enhance electrophilic activation of the carbamoylating agent .

- Solvent Optimization : Compare DCM, THF, and DMF for solubility and reaction kinetics. DMF may improve yields but requires strict temperature control (<40°C) .

- Data Contradictions : Lower yields in polar solvents may arise from Boc group hydrolysis; monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. What pharmacological screening strategies are applicable to this compound derivatives?

- Methodological Answer :

- Target Identification : Use computational docking (AutoDock Vina) to assess binding to α2C adrenergic receptors, a known target of phenylmorpholine derivatives .

- In Vitro Assays : Measure cAMP inhibition in HEK293 cells transfected with α2C receptors (EC₅₀ values <100 nM indicate high potency) .

- Metabolic Stability : Incubate with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound analogs?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., de-Boc derivatives or oxidation products) .

- Dynamic NMR : Perform variable-temperature ¹H NMR to identify conformational exchange broadening in morpholine rings .

Q. What strategies mitigate stability issues during long-term storage of this compound?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound under vacuum to remove residual solvents and moisture .

- Excipient Screening : Blend with stabilizers (e.g., mannitol or trehalose) to prevent aggregation in solid-state formulations .

Q. Compliance & Best Practices

Properties

IUPAC Name |

tert-butyl 3-carbamoylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDFBQXRVZTTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610736 | |

| Record name | tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518047-39-7 | |

| Record name | tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.